molecular formula C14H10N2O B13086860 4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde

4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde

Cat. No.: B13086860
M. Wt: 222.24 g/mol
InChI Key: LJZXZVFDRLCEDA-UHFFFAOYSA-N
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Description

4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde typically involves the condensation of 3-pyridinecarboxaldehyde with indole derivatives under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine and indole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic substitution on the indole ring using halogens or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 4-(Pyridin-3-yl)-1H-indole-3-carboxylic acid.

    Reduction: 4-(Pyridin-3-yl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the substituent used.

Scientific Research Applications

4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-yl)-1H-indole-3-carbaldehyde
  • 4-(Pyridin-4-yl)-1H-indole-3-carbaldehyde
  • 4-(Pyridin-3-yl)-1H-indole-2-carbaldehyde

Uniqueness

4-(Pyridin-3-yl)-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring relative to the indole moiety can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

4-pyridin-3-yl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C14H10N2O/c17-9-11-8-16-13-5-1-4-12(14(11)13)10-3-2-6-15-7-10/h1-9,16H

InChI Key

LJZXZVFDRLCEDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2C=O)C3=CN=CC=C3

Origin of Product

United States

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